molecular formula C21H20N2O4 B214899 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea

1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea

Cat. No. B214899
M. Wt: 364.4 g/mol
InChI Key: AUVBARLYQIARRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea, also known as DPhPU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DPhPU is a urea derivative that has been synthesized and evaluated for its potential applications as a pharmaceutical drug.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea is not fully understood. However, several studies have suggested that 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea may exert its anti-cancer effects by inhibiting the activity of specific proteins involved in cell growth and survival. For example, 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea was found to inhibit the activity of the protein kinase CK2, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea has been shown to have several biochemical and physiological effects. For instance, 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea was found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea was found to inhibit the activity of the protein kinase CK2, which is known to play a critical role in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea has several advantages and limitations for lab experiments. One advantage is that 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea has been shown to have potent anti-cancer effects in vitro. However, one limitation is that the mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea is not fully understood, which may limit its potential applications as a pharmaceutical drug.

Future Directions

Several future directions can be explored for 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea. For instance, further studies can be conducted to elucidate the mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea. Additionally, further studies can be conducted to evaluate the efficacy of 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea in vivo and in clinical trials. Furthermore, 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea can be modified to enhance its potency and selectivity towards specific cancer cells. Finally, 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea can be evaluated for its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry. 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea has been synthesized and evaluated for its potential applications as a pharmaceutical drug. 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea has been shown to have potent anti-cancer effects in vitro, and its mechanism of action is not fully understood. Several future directions can be explored for 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea, including further studies to elucidate its mechanism of action and evaluate its efficacy in vivo and in clinical trials.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea involves the reaction of 3,4-dimethoxyaniline with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to obtain the final product, 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea. The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea has been reported in several studies, and the purity of the compound has been confirmed using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea has been evaluated for its potential applications as a pharmaceutical drug. Several studies have reported the inhibitory effects of 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea on cancer cell growth. For instance, 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea was found to inhibit the growth of breast cancer cells by inhibiting the activity of the protein kinase CK2.

properties

Product Name

1-(3,4-Dimethoxyphenyl)-3-(2-phenoxyphenyl)urea

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-phenoxyphenyl)urea

InChI

InChI=1S/C21H20N2O4/c1-25-19-13-12-15(14-20(19)26-2)22-21(24)23-17-10-6-7-11-18(17)27-16-8-4-3-5-9-16/h3-14H,1-2H3,(H2,22,23,24)

InChI Key

AUVBARLYQIARRM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.